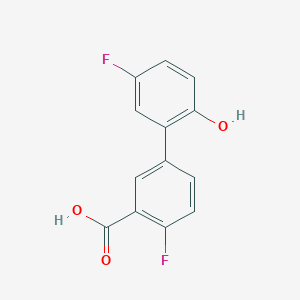

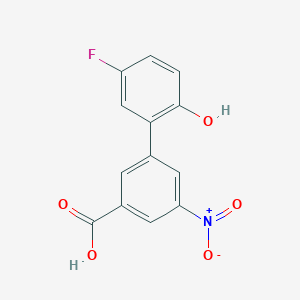

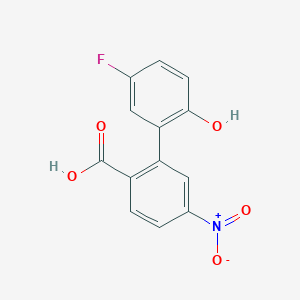

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

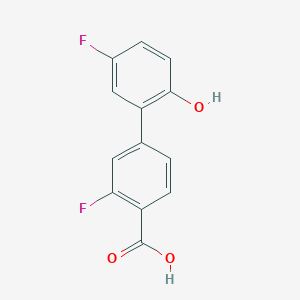

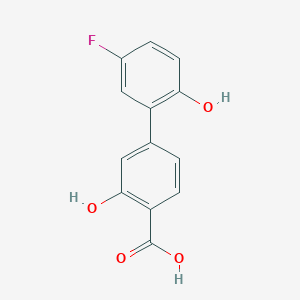

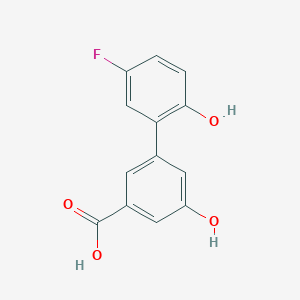

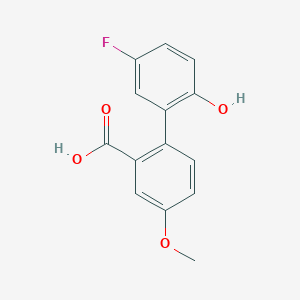

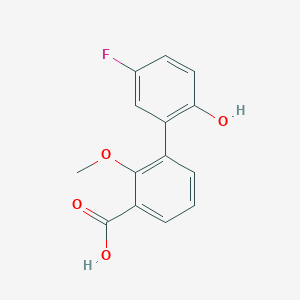

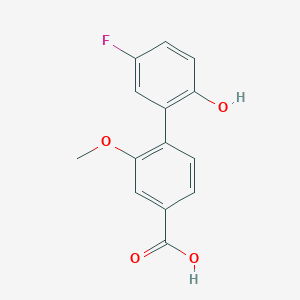

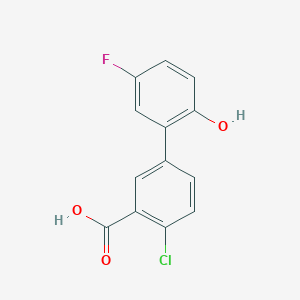

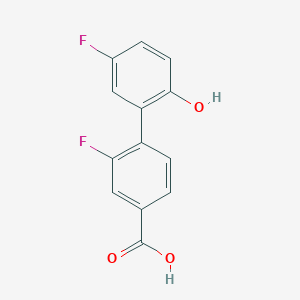

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% (5-F2H-4-NBA) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. This compound has a molecular formula of C8H5FNO4 and is a yellow-orange crystalline solid. 5-F2H-4-NBA has a melting point of 222-224°C and a boiling point of 559°C. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% acts as a substrate for the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The oxidation of hypoxanthine is accompanied by the release of hydrogen peroxide, which is then converted to superoxide and hydroxyl radicals. These radicals are responsible for the oxidative stress associated with the compound.

Biochemical and Physiological Effects

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% can induce oxidative stress in cells, resulting in the production of reactive oxygen species (ROS). These ROS can cause damage to cellular components, such as DNA, proteins, and lipids. Additionally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% can induce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This can lead to inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its ability to induce oxidative stress in cells. This makes it a useful tool for studying the effects of oxidative stress on cellular systems. Additionally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation.

However, there are some limitations to using 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments. It has a relatively low solubility in water, which can limit its use in aqueous solutions. Additionally, it can be toxic to cells when used in high concentrations, so care must be taken when handling and using the compound.

Future Directions

The future applications of 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% are numerous. It could be used to study the effects of oxidative stress on various diseases, such as cancer and neurodegenerative diseases. Additionally, it could be used to study the effects of oxidative stress on aging and longevity. It could also be used to study the effects of oxidative stress on the immune system and to develop new therapies for treating immune-related diseases. Other potential applications include using 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% to study the effects of oxidative stress on the cardiovascular system and to develop new therapies for treating cardiovascular diseases. Finally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% could be used to study the effects of oxidative stress on the environment and to develop new strategies for mitigating environmental damage.

Synthesis Methods

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% is synthesized through the condensation of 2-hydroxy-5-fluorobenzoic acid with 4-nitrobenzaldehyde in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of 80-90°C and is complete within 1-2 hours. The yield of 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% is approximately 95%.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme xanthine oxidase and as a fluorescent probe for the detection of metal ions. It has also been used in the study of the binding interactions between proteins and ligands. Additionally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% has been used in the study of the effects of oxidative stress on cellular systems.

properties

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO5/c14-7-1-4-12(16)11(5-7)10-6-8(15(19)20)2-3-9(10)13(17)18/h1-6,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALUHDXOQSHTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689460 |

Source

|

| Record name | 5'-Fluoro-2'-hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261890-47-4 |

Source

|

| Record name | 5'-Fluoro-2'-hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.